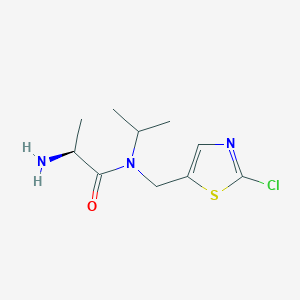

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-propionamide

Description

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-propionamide is a chiral amide derivative featuring a 2-chlorothiazole moiety and an isopropyl group attached to the nitrogen atom. The compound’s stereochemistry (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. This molecule is structurally characterized by:

- Thiazole ring: A 2-chlorothiazole group, which is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-deficient nature and ability to participate in hydrogen bonding .

- Propionamide backbone: The amino-propionamide structure may facilitate interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN3OS/c1-6(2)14(9(15)7(3)12)5-8-4-13-10(11)16-8/h4,6-7H,5,12H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBIDZCWPCFOPU-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CN=C(S1)Cl)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CN=C(S1)Cl)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-propionamide is a chiral compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents an overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- IUPAC Name : (2S)-2-amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-propanamide

- Molecular Formula : CHClNOS

- Molecular Weight : 261.77 g/mol

- CAS Number : [not provided in sources]

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This is achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

- Chlorination : The introduction of the chloro substituent can be performed using reagents such as thionyl chloride.

- Amination : The amino group is introduced through nucleophilic substitution reactions using appropriate amines.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation : It may bind to certain receptors, influencing signal transduction pathways.

- Cellular Effects : Its interaction with cellular processes can affect proliferation, apoptosis, and differentiation .

Antimicrobial Properties

Research indicates that thiazole derivatives possess significant antimicrobial activity. This compound has been studied for its potential effectiveness against various bacterial and fungal strains. The presence of the thiazole ring is crucial for this activity, as it enhances the compound's ability to penetrate microbial membranes and disrupt cellular functions .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results in vitro against various cancer cell lines:

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 |

| Compound 10 | A-431 | 1.98 ± 1.22 |

These findings suggest that modifications to the thiazole structure can enhance anticancer activity, making it a potential candidate for further drug development .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiazole derivatives, including this compound, against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Cytotoxicity in Cancer Cells : In a comparative study involving several thiazole derivatives, this compound exhibited cytotoxic effects on human glioblastoma U251 cells with an IC value comparable to standard chemotherapeutic agents like doxorubicin .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-propionamide with structurally related analogs, focusing on substituent variations and physicochemical properties.

Key Observations:

Substituent Effects on Lipophilicity :

- The isopropyl group in the target compound increases lipophilicity (logP) compared to the unsubstituted propionamide analog . This may enhance tissue penetration but could also elevate off-target interactions.

- The cyclopropyl analog (CAS 1354020-60-2) has a slightly lower molecular weight (259.75 vs. ~270 estimated for the isopropyl variant), suggesting differences in solubility or crystallinity .

Electron-Withdrawing vs. Electron-Donating Groups :

- The 2-chlorothiazole moiety (common to all analogs) provides electron-withdrawing effects, stabilizing the molecule against oxidative degradation. In contrast, the trifluoroethyl group in the patent-derived compound (WO 2012/047543) introduces stronger electronegativity, which may improve resistance to enzymatic hydrolysis .

Stereochemical Considerations :

- The (S)-enantiomer of the target compound is likely optimized for chiral recognition in biological systems. For example, cyclopropyl-substituted analogs (e.g., CAS 1354020-60-2) may exhibit enantiomer-specific activity against agricultural pests or pathogens .

Synthetic Accessibility :

- The patent (WO 2012/047543) outlines a method for synthesizing trifluoroethyl-substituted acetamides, which involves coupling reactions under controlled conditions . Similar strategies (e.g., amidation of thiazole-methyl amines with isopropyl chloroformate) might apply to the target compound but require validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.